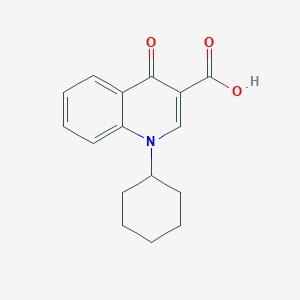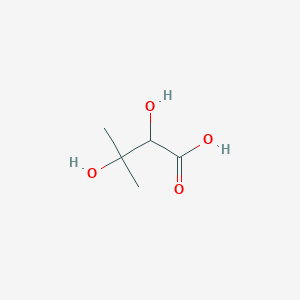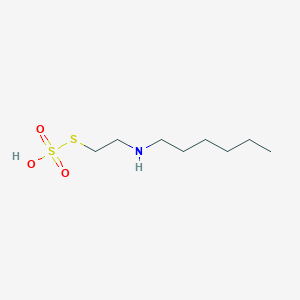
1-(2-Sulfosulfanylethylamino)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Sulfosulfanylethylamino)hexane, also known as SIAH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfhydryl-reactive compound that is commonly used as a cross-linking agent.
Wirkmechanismus
1-(2-Sulfosulfanylethylamino)hexane reacts with sulfhydryl groups on proteins and other biomolecules, forming covalent bonds that cross-link the molecules. This cross-linking can alter the structure and function of the biomolecules, leading to changes in their biochemical and physiological properties.
Biochemische Und Physiologische Effekte
The cross-linking of biomolecules by 1-(2-Sulfosulfanylethylamino)hexane can have a variety of biochemical and physiological effects. For example, 1-(2-Sulfosulfanylethylamino)hexane has been shown to increase the stability and activity of enzymes, enhance the binding affinity of proteins, and alter the permeability of cell membranes. These effects can be used to study the function of biomolecules and to develop new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Sulfosulfanylethylamino)hexane in lab experiments is its ability to cross-link biomolecules in a specific and controlled manner. This allows researchers to study the effects of cross-linking on specific biomolecules and to develop new tools for studying biomolecular interactions. However, 1-(2-Sulfosulfanylethylamino)hexane can also have non-specific effects on biomolecules, leading to unintended cross-linking and changes in their properties.
Zukünftige Richtungen
There are many potential future directions for the use of 1-(2-Sulfosulfanylethylamino)hexane in scientific research. One area of interest is the development of new biosensors and diagnostic tools based on the cross-linking properties of 1-(2-Sulfosulfanylethylamino)hexane. Another area of interest is the study of the effects of 1-(2-Sulfosulfanylethylamino)hexane on the structure and function of membrane proteins, which are important targets for many drugs. Additionally, there is potential for the use of 1-(2-Sulfosulfanylethylamino)hexane in the development of new therapeutic agents for a variety of diseases.
Synthesemethoden
The synthesis of 1-(2-Sulfosulfanylethylamino)hexane involves the reaction of 2-aminoethanethiol hydrochloride with 1,6-dibromohexane in the presence of sodium carbonate. The resulting product is then converted to 1-(2-Sulfosulfanylethylamino)hexane by reacting it with sodium sulfite and sodium bisulfite. The synthesis method of 1-(2-Sulfosulfanylethylamino)hexane is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(2-Sulfosulfanylethylamino)hexane has been widely used in scientific research due to its ability to cross-link proteins and other biomolecules. It has been used in the study of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 1-(2-Sulfosulfanylethylamino)hexane has also been used in the development of biosensors and in the study of enzyme kinetics.
Eigenschaften
CAS-Nummer |
1921-42-2 |
|---|---|
Produktname |
1-(2-Sulfosulfanylethylamino)hexane |
Molekularformel |
C8H19NO3S2 |
Molekulargewicht |
241.4 g/mol |
IUPAC-Name |
1-(2-sulfosulfanylethylamino)hexane |
InChI |
InChI=1S/C8H19NO3S2/c1-2-3-4-5-6-9-7-8-13-14(10,11)12/h9H,2-8H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
CXYFHCXKHPYNBO-UHFFFAOYSA-N |
SMILES |
CCCCCCNCCSS(=O)(=O)O |
Kanonische SMILES |
CCCCCCNCCSS(=O)(=O)O |
Synonyme |
Thiosulfuric acid hydrogen S-[2-(hexylamino)ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



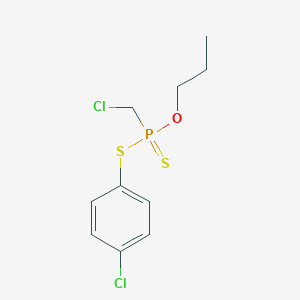
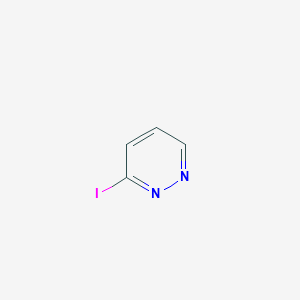
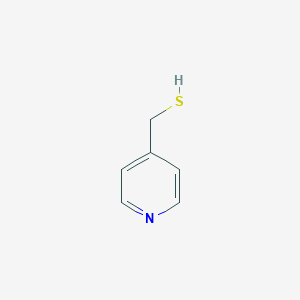
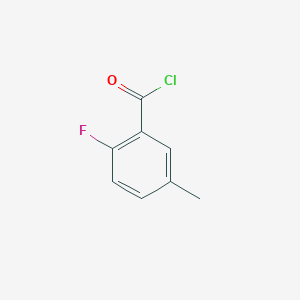
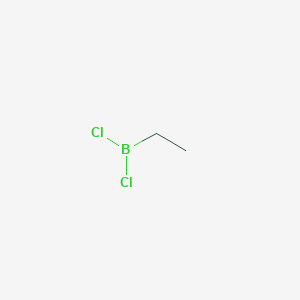

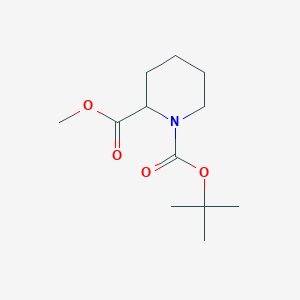
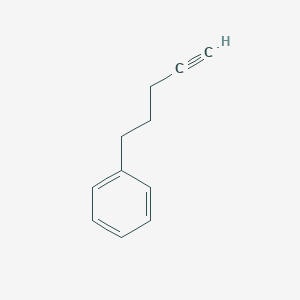

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)

